Sodium didodecylbenzenesulphonate

Description

Contextualization of Sodium Didodecylbenzenesulphonate within the Anionic Surfactant Class

This compound is a specific and significant member of the linear alkylbenzene sulfonate (LAS) family. scholarsresearchlibrary.com It is an anionic surfactant, meaning its hydrophilic portion carries a negative charge. alfa-chemistry.com The molecule consists of a dodecylbenzene (B1670861) group, which forms the long, hydrophobic tail, and a sulfonate group (SO₃⁻) attached to the benzene (B151609) ring, which acts as the hydrophilic head, paired with a sodium counter-ion (Na⁺). wikipedia.orgscholarsresearchlibrary.com This structure is typical for the LAS class, which are primarily produced as salts of sulfonated alkylbenzenes. scholarsresearchlibrary.com

The synthesis of this compound typically involves the sulfonation of linear alkylbenzene (LAB) with a sulfonating agent like sulfuric acid or sulfur trioxide, followed by neutralization with a base such as sodium hydroxide (B78521). alfa-chemistry.comheraproject.com The resulting compound is a white or yellowish powder soluble in water. alfa-chemistry.comresearchgate.net

Historical Development and Evolution of Alkylbenzene Sulfonate Research

The history of alkylbenzene sulfonates began in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents, often abbreviated as "syndets," saw substantial growth after the 1940s due to their superior performance in hard water compared to traditional soaps. wikipedia.org BAS were produced by alkylating benzene with propylene (B89431) tetramer, resulting in a highly branched molecular structure. wikipedia.org

However, by the 1960s, significant environmental problems arose. The highly branched tail of BAS made them resistant to biodegradation, leading to the formation of large, stable foams in waterways and sewage treatment plants. wikipedia.org This environmental concern drove research toward a more biodegradable alternative. In 1964, linear alkylbenzene sulfonates (LAS), including this compound, were introduced as a replacement. wikipedia.orgheraproject.comscribd.com The linear alkyl chain of LAS is more easily broken down by microorganisms. scholarsresearchlibrary.com This shift marked a significant evolution in surfactant technology, and since then, LAS has largely replaced BAS in household detergents globally. wikipedia.org Production of LAS has grown considerably, from approximately one million tons in 1980 to around 3.5 million tons in 2016, making it the most produced anionic surfactant after soaps. wikipedia.org

Significance and Academic Relevance of this compound Investigations in Colloidal Science

This compound and its close relatives, often referred to generally as sodium linear alkylbenzenesulfonate (NaLAS), are of paramount importance in the field of colloidal science. rsc.org A colloid is a mixture where microscopically dispersed insoluble particles of one substance are suspended throughout another substance. wikipedia.org Surfactants like this compound are fundamental to creating and stabilizing these systems. vliz.be

In academic research, NaLAS serves as a model anionic surfactant to study fundamental colloidal phenomena. rsc.org A key area of investigation is micellization, the process where surfactant molecules self-assemble above a certain concentration—the critical micelle concentration (CMC)—to form aggregates called micelles. rsc.orgnih.gov Research using techniques like Small Angle Neutron Scattering (SANS) has explored how factors such as surfactant concentration, temperature, and the addition of salt influence the shape, size, and structure of these micelles. rsc.org Studies have shown that NaLAS can form spherical micelles at low concentrations, which can grow into elongated, cylindrical structures and even transform into more complex multilamellar vesicles (MLVs) as concentration or salt content increases. rsc.org

Furthermore, investigations into alkylbenzene sulfonates contribute to the broader understanding of interfacial phenomena, such as the reduction of surface tension. tandfonline.com The efficiency of a surfactant is often judged by its ability to lower the surface tension of water at a low concentration. tandfonline.com The study of these properties is crucial for practical applications, including emulsion polymerization, where surfactants stabilize polymer particles during synthesis. tandfonline.com The development of novel surfactant structures, such as Gemini (B1671429) surfactants derived from alkylbenzene sulfonates, which exhibit even lower CMCs and higher surface activity, highlights the continuing academic relevance of this class of compounds. tandfonline.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₂₉NaO₃S | alfa-chemistry.com |

| Molecular Weight | 348.48 g/mol (Note: Varies slightly based on specific isomer) | alfa-chemistry.com |

| Appearance | White or yellowish powder | alfa-chemistry.com |

| Solubility | Soluble in water, partially soluble in alcohol | alfa-chemistry.comresearchgate.net |

Table 2: Research Findings on Surface Activity of Alkylbenzene Sulfonate Surfactants

| Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) | Key Observation | Reference |

|---|---|---|---|---|

| Conventional (e.g., Sodium Dodecylbenzene Sulfonate - SDBS) | Higher CMC values | Higher surface tension | Serves as a benchmark for surfactant performance. | tandfonline.com |

| Gemini Alkylbenzene Sulfonate | Typically one to two orders of magnitude lower than conventional counterparts | Lower surface tension | Enhanced surface activity due to the dimeric structure (two hydrophilic heads and two hydrophobic tails linked by a spacer). | tandfonline.com |

Properties

CAS No. |

28678-55-9 |

|---|---|

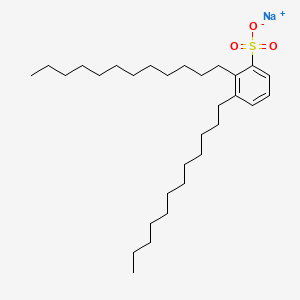

Molecular Formula |

C30H53NaO3S |

Molecular Weight |

516.8 g/mol |

IUPAC Name |

sodium;2,3-didodecylbenzenesulfonate |

InChI |

InChI=1S/C30H54O3S.Na/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;+1/p-1 |

InChI Key |

JRVWRMFPTWOUNN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches for Alkylbenzene Sulfonates

Established Synthetic Routes for Linear Alkylbenzene Sulfonates (LAS)

Linear alkylbenzene sulfonates (LAS) are the most common type of anionic surfactant used in detergents and cleaning products due to their excellent cleaning power and biodegradability. numberanalytics.com The primary industrial production of LAS involves a two-step process: the alkylation of benzene (B151609) followed by sulfonation.

The cornerstone of linear alkylbenzene (LAB) synthesis is the Friedel-Crafts alkylation of benzene. numberanalytics.com In this process, benzene is reacted with long-chain linear monoalkenes (typically C10 to C14) or n-paraffins. numberanalytics.comatamanchemicals.com Historically and in many current industrial applications, strong acid catalysts such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl3) are employed. google.comtandfonline.com

The resulting LAB is a mixture of isomers, as the phenyl group can attach at any position along the alkyl chain except the terminal carbons. atamanchemicals.com This mixture is then sulfonated to produce linear alkylbenzene sulfonic acid (LAS acid). Common sulfonating agents include sulfur trioxide (SO3), oleum (B3057394) (a solution of SO3 in sulfuric acid), and sulfuric acid. atamanchemicals.comgoogle.com The sulfonation reaction predominantly occurs at the para position of the benzene ring. atamanchemicals.com Finally, the LAS acid is neutralized with an alkali, most commonly sodium hydroxide (B78521), to produce sodium linear alkylbenzene sulfonate. atamanchemicals.comgoogle.com

Table 1: Common Catalysts and Reagents in LAS Synthesis

| Step | Reagent/Catalyst | Purpose |

| Alkylation | Benzene, Linear Alkenes/n-paraffins | Formation of Linear Alkylbenzene (LAB) |

| Hydrogen Fluoride (HF) | Catalyst for Friedel-Crafts Alkylation | |

| Aluminum Chloride (AlCl3) | Catalyst for Friedel-Crafts Alkylation | |

| Sulfonation | Sulfur Trioxide (SO3) | Introduction of the sulfonic acid group |

| Oleum | Sulfonating Agent | |

| Sulfuric Acid | Sulfonating Agent | |

| Neutralization | Sodium Hydroxide | Formation of the sodium salt (Sodium LAS) |

The properties of LAS, including solubility, viscosity, and detergency, are significantly influenced by the isomeric distribution of the alkylbenzene precursor, particularly the position of the phenyl group on the alkyl chain. google.comgoogle.com The "2-phenyl" isomer, where the benzene ring is attached to the second carbon of the alkyl chain, is often desired as it can confer enhanced solubility and detergent properties to the final sulfonate. google.com

Controlling the 2-phenyl isomer content is a key aspect of optimizing the synthesis process. google.com The choice of catalyst plays a crucial role; for instance, traditional catalysts like HF tend to produce a lower 2-phenyl isomer content (around 30% or less), whereas certain zeolite catalysts can yield much higher percentages, sometimes up to 90%. google.comgoogle.com However, a very high concentration of the 2-phenyl isomer can lead to sulfonates with poor water solubility. google.comresearchgate.net

Reaction conditions can be fine-tuned to control this distribution. These conditions include:

Temperature: Alkylation is typically performed between 80°C and 175°C. researchgate.netgoogleapis.com

Pressure: Pressures are maintained to keep the reaction in the liquid phase, generally between 1.4 MPa and 7 MPa. googleapis.com

Benzene-to-Olefin (B:O) Ratio: A high molar ratio of benzene to olefin (from 5:1 to 35:1) is used to minimize the formation of di-alkylated byproducts. googleapis.com While it has a weaker influence, adjusting the B:O ratio can cause slight shifts in isomer distribution. googleapis.com

Catalyst Composition: Blending different zeolite catalysts or controlling the water concentration in the process stream when using certain zeolite catalysts can be used to achieve a target 2-phenyl isomer content. google.comgoogleapis.com

Table 2: Influence of Reaction Parameters on Isomer Distribution

| Parameter | Effect on 2-Phenyl Isomer Content | Typical Range |

| Catalyst Type | Strong influence; Zeolites can significantly increase the 2-phenyl content compared to HF or AlCl3. | N/A |

| Temperature | Can affect catalyst activity and selectivity. | 80°C - 175°C googleapis.com |

| B:O Molar Ratio | Weak influence; higher ratios can slightly decrease 2-phenyl content. | 5:1 - 35:1 googleapis.com |

| Water Content | Can be controlled (from bone dry to 100 ppm) with specific catalysts to manage isomer content. googleapis.com | 0 - 100 ppm googleapis.com |

Advanced Derivatization Strategies for Tailored Anionic Surfactants

Beyond the standard sodium salts, research has focused on creating derivatives of alkylbenzene sulfonates to impart specific properties, improve performance in various conditions, and enhance their sustainability.

While sodium salts are the most common, other metal salts of alkylbenzene sulfonic acid have been synthesized for specialized applications. These derivatives are typically prepared by reacting the alkylbenzene sulfonic acid with the corresponding metal hydroxide or chloride. researchgate.netajol.info

For example, barium dodecylbenzenesulfonate (BaDBS) has been synthesized from alkylbenzene sulfonic acid and barium hydroxide. researchgate.net Such compounds have been investigated for use as flow improvers for heavy crude oil, where they can significantly reduce viscosity. researchgate.net Similarly, aluminum dodecylbenzene (B1670861) sulfonate (AlDBS) has been shown to be effective in lowering the pour point and viscosity of crude oil. researchgate.net Iron(III) complexes of sodium dodecylbenzene sulfonate have also been synthesized and characterized for their magnetic and optical properties. ajol.info

The principles of green chemistry have driven significant innovation in the synthesis of alkylbenzene sulfonates, aiming to reduce the use of hazardous materials and improve energy efficiency. A major focus has been the replacement of corrosive and toxic liquid acid catalysts like HF and AlCl3. tandfonline.comscirp.org

Solid acid catalysts, such as zeolites and niobic acid, represent a greener alternative. numberanalytics.comtandfonline.com These catalysts are non-corrosive, can be separated easily from the reaction products, and are often regenerable, which simplifies the process and reduces waste. scirp.org The use of ethanol (B145695) as a "green promoter" in the synthesis of calcium sulfonate nanoparticles has also been reported to improve reaction yield. ijnc.ir Furthermore, research into sulfonated carbon-based solid acid catalysts, derived from materials like starch, offers a pathway using low-cost, renewable resources. scirp.org

A key area of green chemistry is the move away from petrochemical feedstocks towards renewable resources. sofw.com The goal is to produce "bio-based" surfactants, which are derived in whole or in part from biological products or renewable agricultural materials. locusingredients.com

Several strategies are being explored:

Using Plant-Based Oils and Sugars: Feedstocks such as vegetable oils (palm, coconut, rapeseed), sugars (glucose, sucrose), and starches are being used to create surfactant molecules. mdpi.comnih.gov For instance, sucrose (B13894) can be used as a hydrophilic head group and linked to a fatty acyl tail from coconut oil. mdpi.com

Biomass-Derived Aromatics: Research has demonstrated the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by dehydration over a solid acid catalyst. tandfonline.com This approach bypasses the need for petroleum-derived benzene.

Biosurfactants from Fermentation: A distinct but related class, biosurfactants, are produced directly by microorganisms through fermentation processes using renewable raw materials. sofw.com While structurally different from alkylbenzene sulfonates, they represent a fully renewable alternative in the broader surfactant market. locusingredients.com

The main challenges for the widespread adoption of bio-based surfactants are currently production costs and ensuring their performance is competitive with traditional petroleum-based surfactants. sofw.com

Advanced Characterization Techniques for Anionic Surfactant Systems

Spectroscopic and Diffraction Analyses for Structural Elucidation

The elucidation of the complex structure of sodium didodecylbenzenesulphonate requires a combination of advanced analytical techniques. Spectroscopic and diffraction methods are paramount in revealing the intricate details of its molecular and material characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy in Complex Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within the this compound molecule. drawellanalytical.com By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint.

In the analysis of this compound, characteristic absorption bands are observed that correspond to specific vibrational modes of its constituent parts. The strong peak observed around 1100 cm⁻¹ is indicative of the sulfonate group (SO₃⁻), a key functional group in this anionic surfactant. researchgate.net The presence of the aromatic benzene (B151609) ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The long dodecyl chain exhibits characteristic C-H stretching vibrations for methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, typically in the 2850-2960 cm⁻¹ range.

FT-IR can also be employed to study the interactions of this compound with other substances, such as its adsorption onto solid surfaces. nih.gov For instance, Attenuated Total Reflectance (ATR)-FTIR can monitor the adsorption process at a solid/aqueous interface, providing insights into the mechanism of interaction, whether it be electrostatic attraction or hydrophobic interactions. nih.gov

A summary of typical FT-IR spectral data for sodium dodecylbenzenesulphonate is presented below:

| Wavenumber (cm⁻¹) | Assignment |

| ~2957 | Asymmetric C-H stretching of methyl group (-CH₃) |

| ~2925 | Asymmetric C-H stretching of methylene group (-CH₂) |

| ~2854 | Symmetric C-H stretching of methylene group (-CH₂) |

| ~1465 | C=C stretching in the aromatic ring |

| ~1178 | Asymmetric stretching of the sulfonate group (SO₃⁻) |

| ~1130 | Symmetric stretching of the sulfonate group (SO₃⁻) |

| ~1040 | In-plane bending of C-H on the aromatic ring |

| ~1010 | Stretching of the S-O bond |

| ~830 | Out-of-plane bending of C-H on the aromatic ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the this compound molecule. This technique measures the absorption of UV or visible light by the sample, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The primary chromophore in this compound is the benzene ring. The presence of the alkyl and sulfonate substituents on the ring influences the energy of the electronic transitions. A typical UV-Vis spectrum of this compound in an aqueous solution will exhibit an absorption maximum in the ultraviolet region, generally around 225 nm. acgpubs.org This absorption is attributed to the π → π* electronic transitions within the aromatic ring.

The intensity of the absorption, as dictated by the Beer-Lambert Law, is directly proportional to the concentration of the surfactant in the solution, making UV-Vis spectroscopy a useful tool for quantitative analysis. acgpubs.org The technique's simplicity and affordability make it a common choice for determining the concentration of this compound in various samples. acgpubs.orgresearchgate.net

UV-Vis spectroscopy can also be used to study the interaction of this compound with other molecules. For example, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in absorbance intensity, can indicate the formation of complexes or aggregates. lew.ro

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~225 nm acgpubs.org |

| Molar Absorptivity (ε) | Dependent on solvent and specific isomer |

| Limit of Detection (LOD) | ~0.19 mg/kg acgpubs.org |

| Limit of Quantification (LOQ) | ~0.57 mg/kg acgpubs.org |

X-ray Diffraction (XRD) for Material Phase and Structure Characterization

X-ray Diffraction (XRD) is a critical technique for characterizing the crystalline structure and phase of solid this compound. measurlabs.com By bombarding a sample with X-rays and analyzing the diffraction pattern produced, information about the arrangement of atoms and molecules within the crystal lattice can be obtained. measurlabs.com

The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), provides a unique fingerprint for the crystalline material. bibliotekanauki.pl Sharp, well-defined peaks in the XRD pattern are indicative of a highly crystalline material. researchgate.net The positions of these peaks are determined by the unit cell dimensions of the crystal, while the intensities are related to the arrangement of atoms within the unit cell.

XRD can be used to identify the specific crystalline form (polymorph) of this compound, as different polymorphs will produce distinct diffraction patterns. This is crucial as the physical properties of the surfactant can be influenced by its crystalline structure. Furthermore, XRD can be used to determine the degree of crystallinity in a sample, which can be a mixture of crystalline and amorphous material. nih.gov

A representative table of 2θ values and their corresponding crystal planes for a related sodium salt is provided below to illustrate the type of data obtained from an XRD analysis.

| 2θ Angle (°) | Miller Indices (hkl) |

| 27.45 | (111) researchgate.net |

| 31.79 | (200) researchgate.net |

| 45.53 | (220) researchgate.net |

| 53.94 | (311) researchgate.net |

| 56.57 | (222) researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure and connectivity of this compound. researchgate.net By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment of each atom in the molecule. rsc.org

In a ¹H NMR spectrum of this compound, distinct signals will appear for the protons in different parts of the molecule. The aromatic protons on the benzene ring will typically resonate in the downfield region (higher chemical shift), while the protons of the long alkyl chain will appear in the upfield region. researchgate.net The integration of these signals provides the relative number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons. researchgate.net

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. rsc.org This allows for the confirmation of the carbon skeleton and the identification of different isomers.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing a complete and unambiguous assignment of the molecular structure. rsc.org

A table summarizing typical ¹H NMR chemical shifts for this compound is provided below:

| Chemical Shift (ppm) | Assignment |

| ~7.0 - 8.0 | Aromatic protons (benzene ring) researchgate.net |

| ~2.5 - 2.8 | Protons on the carbon atom attached to the benzene ring |

| ~1.2 - 1.6 | Methylene protons (-CH₂-) in the alkyl chain |

| ~0.8 - 0.9 | Methyl protons (-CH₃) of the alkyl chain |

Chromatographic and Mass Spectrometric Methodologies for Compositional Analysis

The compositional analysis of commercial this compound, which is often a complex mixture, necessitates the use of high-resolution separation and detection techniques.

High-Performance Liquid Chromatography (HPLC) for Homologue and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of the various homologues and isomers present in commercial this compound. Due to the manufacturing process, commercial products contain a distribution of linear alkyl chains of varying lengths (homologues) and different positional isomers of the phenyl group on the alkyl chain.

By utilizing a suitable stationary phase (e.g., a C18 column) and a mobile phase gradient (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), HPLC can effectively separate these closely related compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Detection is typically achieved using a UV detector set to the absorption maximum of the benzene ring (around 225 nm). The retention time of each peak is characteristic of a specific homologue or isomer, and the peak area is proportional to its concentration. This allows for the detailed compositional analysis of the surfactant mixture.

A representative HPLC data table for the separation of different homologues is presented below:

| Retention Time (min) | Homologue |

| 10.2 | C10-LAS |

| 12.5 | C11-LAS |

| 15.1 | C12-LAS |

| 18.3 | C13-LAS |

| 21.8 | C14-LAS |

Advanced Microscopic and Surface-Sensitive Probes for Morphological and Interfacial Studies

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for the direct visualization of the self-assembled structures formed by surfactants in solution. nih.govnih.gov These techniques provide crucial insights into the morphology, size, and organization of aggregates such as micelles, vesicles, and nanofibers. aip.orgresearchgate.net

TEM, on the other hand, provides higher resolution and information about the internal structure of the aggregates. nih.gov A broad beam of electrons is transmitted through an ultrathin sample. The electrons are scattered differently depending on the density and thickness of the material, creating a projection image. researchgate.netnih.gov To enhance contrast, especially for low-density organic materials like surfactants, negative staining or cryogenic (cryo-TEM) techniques are often employed. Negative staining involves surrounding the aggregates with a heavy metal salt, which outlines their structure. nih.gov Cryo-TEM involves flash-freezing the sample in its native, hydrated state, preserving the delicate structures without artifacts from drying or staining. High-resolution TEM can even reveal the packing of surfactant molecules within an aggregate, for example, showing that fibers or ribbons are composed of smaller cylindrical micelles. nih.gov

For sodium didodecylbenzenesulfonate, these techniques would allow for the characterization of its aggregation behavior under various conditions (e.g., concentration, temperature, salinity), revealing whether it forms spherical micelles, cylindrical or worm-like micelles, or more complex structures like vesicles.

Table 2: Morphological Analysis of Surfactant Aggregates by Electron Microscopy

| Technique | Surfactant System Example | Observed Aggregate Structure | Typical Dimensions | Reference |

|---|---|---|---|---|

| SEM/TEM | Surfactant-like cyclic peptides | Vesicle-like nanostructures | 150-250 nm diameter | nih.gov |

| SEM/TEM | Sodium laurate in organic solvents | Fibrillar networks, ribbons composed of cylindrical micelles | Not specified | nih.gov |

| SEM | CTAB and Pluronic mixture | One-dimensional nanofibers | Not specified | aip.org |

| TEM | Stressed IgG Antibody | Amorphous, compact globular structures and extended, branched networks | Sub-micrometer range | nih.gov |

Scanning Probe Microscopy (SPM) encompasses a family of techniques that map surface properties by physically scanning a sharp probe over a sample. bruker.comspecs-group.comspringernature.com For surfactant studies, Atomic Force Microscopy (AFM) is the most widely used SPM technique because it does not require a conductive sample. bruker.combeilstein-journals.org AFM is exceptionally powerful for studying the adsorption and self-assembly of surfactants like sodium didodecylbenzenesulfonate at solid-liquid or air-liquid interfaces with nanoscale resolution. spmtips.comshimadzu-la.com

In AFM, a micro-fabricated cantilever with a sharp tip at its end is brought into contact with the sample surface. As the tip scans across the surface, forces between the tip and the sample (e.g., van der Waals, electrostatic, steric) cause the cantilever to deflect. bruker.com This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, generating a high-resolution topographical map of the surface. springernature.com

AFM can directly visualize the formation of surfactant monolayers and bilayers on substrates like mica or graphite. acs.org Studies on similar surfactants have shown that at low concentrations, individual molecules or small, patchy aggregates can be observed. acs.org As the concentration increases towards the critical micelle concentration (CMC), these patches grow and coalesce to form a complete monolayer. acs.org Above the CMC, the formation of a second layer (bilayer) can be directly imaged. acs.org AFM imaging provides precise measurements of the height and lateral dimensions of these adsorbed structures, giving insight into the packing and orientation of the surfactant molecules. For example, the height of a monolayer can indicate whether the alkyl tails are oriented perpendicular to the surface or are tilted. acs.org

Table 3: Interfacial Analysis of Surfactant Layers by Atomic Force Microscopy (AFM)

| Surfactant System Example | Substrate | Observed Interfacial Feature | Measured Dimensions | Reference |

|---|---|---|---|---|

| Cationic gemini (B1671429) surfactant | Mica | Monolayer aggregates | 0.5-0.6 nm high, 8-130 nm wide | acs.org |

| Cationic gemini surfactant | Mica | Full bilayer | ~4 nm thick | acs.org |

| Lipid-gemini surfactant mix | Mica | Nanoscale domains with height and potential differences | Not specified | nih.gov |

| Ionic Liquids (ILs) | Gold (Au(111)) | Multiple solvation layers at the interface | Layer thickness matches ion-pair diameter | researchgate.net |

To obtain a complete picture of surfactant interfaces, it is crucial to complement morphological studies with techniques that probe the chemical composition and molecular orientation.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. caltech.edunih.gov In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment (e.g., oxidation state, bonding partners). caltech.edu

For a film of sodium didodecylbenzenesulfonate, an XPS survey scan would confirm the presence of carbon, oxygen, sulfur, and sodium. researchgate.netbeilstein-journals.org High-resolution scans of each element's peak would provide more detailed chemical state information. For example, the S 2p spectrum would confirm the +6 oxidation state of sulfur in the sulfonate (-SO₃⁻) group, and the O 1s spectrum would correspond to the oxygen atoms in this group. researchgate.net XPS is invaluable for verifying surface purity and confirming the chemical integrity of the adsorbed surfactant layer. nih.gov

Sum-Frequency Generation (SFG) Spectroscopy is a nonlinear optical technique that is inherently interface-specific, making it ideal for studying the structure and orientation of molecules like surfactants at buried interfaces (e.g., solid-liquid or liquid-air). nih.govu-psud.fr SFG works by overlapping two laser beams—one at a fixed visible frequency and one tunable in the infrared (IR) range—at an interface. mdpi.com When the IR frequency matches a vibrational mode of the interfacial molecules, a third beam is generated at the sum of the two input frequencies. This signal is only generated from a medium that lacks inversion symmetry, a condition that is naturally met at an interface where the symmetry of the bulk phases is broken. u-psud.frmdpi.com

By probing the vibrational signatures of the alkyl chain (C-H stretches) of sodium didodecylbenzenesulfonate, SFG can determine the orientation and conformation of the adsorbed molecules. nih.gov For example, the relative intensities of the symmetric and asymmetric stretching modes of the terminal methyl (CH₃) and methylene (CH₂) groups, measured using different polarization combinations, can reveal whether the alkyl tails are ordered and pointing away from the surface or are in a disordered, gauche conformation. nih.govresearchgate.net

Table 4: Interfacial Chemical and Orientational Analysis Techniques

| Technique | Information Obtained for Sodium Didodecylbenzenesulfonate | Example Data/Observation | Reference |

|---|---|---|---|

| XPS | Elemental composition and chemical state of surface atoms. | Detection of C 1s, O 1s, S 2p, Na 1s peaks. S 2p binding energy confirms sulfonate group. | caltech.edubeilstein-journals.orgresearchgate.net |

| SFG Spectroscopy | Molecular orientation and conformation of alkyl chains at an interface. | Analysis of CH₂, CH₃ vibrational modes reveals chain ordering and tilt angle. | nih.govu-psud.frmdpi.com |

Theoretical and Computational Investigations of Anionic Surfactant Behavior

Quantum Chemical Approaches for Molecular Insights

Quantum chemical methods are employed to calculate the electronic structure and properties of individual surfactant molecules. These calculations provide fundamental data that can be used to understand molecular reactivity and to build predictive models for macroscopic properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is a powerful tool for determining the optimized geometry and for calculating various electronic descriptors that govern the behavior of a surfactant molecule. mdpi.com In the context of sodium didodecylbenzenesulphonate, DFT calculations can elucidate the molecule's three-dimensional configuration, including bond lengths, bond angles, and dihedral angles, providing a precise picture of its shape.

Beyond molecular geometry, DFT is used to compute a range of electronic descriptors that are critical for understanding and predicting surfactant properties. mdpi.com These descriptors quantify different aspects of the molecule's electronic character. For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are related to the molecule's ability to donate or accept electrons, respectively. mdpi.comresearchgate.net The difference between these energies (the HOMO-LUMO gap) is an indicator of molecular stability. Other key descriptors include the molecular dipole moment (D), which measures the polarity of the molecule, and the molar heat of formation (ΔHf), which indicates its thermodynamic stability. mdpi.com These quantum-chemical descriptors serve as foundational inputs for more complex predictive models. mdpi.comnih.gov

Table 1: Key Electronic Descriptors Calculated via Density Functional Theory (DFT)

| Descriptor | Symbol | Significance in Surfactant Chemistry |

| Total Energy | ET | Represents the total electronic energy of the molecule at its optimized geometry; related to overall stability. mdpi.com |

| Molar Heat of Formation | ΔHf | The change in enthalpy during the formation of the molecule from its constituent elements; indicates thermodynamic stability. mdpi.com |

| Dipole Moment | D | A measure of the overall polarity of the molecule, influencing its interaction with polar solvents like water and its orientation at interfaces. mdpi.com |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the energy of the outermost electrons; related to the molecule's capacity to act as an electron donor. mdpi.comresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the energy of the lowest-energy orbital available to accept electrons; related to the molecule's capacity to act as an electron acceptor. mdpi.comresearchgate.net |

This table summarizes common electronic descriptors derived from DFT calculations that are used to characterize surfactant molecules.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of a molecule (known as descriptors) with its macroscopic properties, such as the critical micelle concentration (CMC) or surface tension. mdpi.comnih.gov The goal of QSPR is to develop a mathematical equation that can predict these properties for new or untested molecules, thereby accelerating materials discovery. mdpi.comfirp-ula.org

For anionic surfactants, QSPR studies have successfully predicted properties like CMC and the effectiveness of surface tension reduction. mdpi.comresearchgate.net These models often incorporate a combination of descriptor types:

Quantum-Chemical Descriptors: Derived from methods like DFT, these include properties such as the heat of formation (ΔHf), dipole moment (D), and HOMO/LUMO energies. mdpi.comresearchgate.net

Topological Descriptors: These are numerical values derived from the molecular graph (the 2D representation of the molecule). An example is the Kier & Hall molecular connectivity index (KH0), which relates to molecular volume and surface area. mdpi.comresearchgate.net

Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of certain atoms or functional groups. researchgate.net

Studies have shown that for anionic surfactants, molecular structure descriptors related to the molecule's volume, total energy, and electronic properties are highly influential in determining the CMC. mdpi.comresearchgate.net For example, one QSPR model for a set of 40 anionic surfactants used descriptors like total energy (ET), dipole moment (D), and the Kier & Hall index (KH0) to achieve a high correlation coefficient (R²) with experimental CMC values, demonstrating the predictive power of the approach. mdpi.comresearchgate.net

Table 2: Example of a QSPR Model for CMC of Anionic Surfactants

| Dataset Size | Key Descriptors Used | Correlation Coefficient (R²) | Reference |

| 40 anionic surfactants | KH0, ET, D, ELUMO, ΔHf, EHOMO | 0.9778 | researchgate.net |

| 119 anionic surfactants | Topological (t-sum-KH0), Charge-related (TDIP) | 0.940 | researchgate.net |

This table presents findings from QSPR studies on anionic surfactants, highlighting the number of compounds in the dataset, the types of molecular descriptors used in the model, and the resulting correlation coefficient, which indicates the model's predictive accuracy.

Graph Neural Networks (GNNs) represent a modern, data-driven approach from the field of deep learning that has been successfully applied to predicting molecular properties. arxiv.orgarxiv.org Unlike traditional QSPR models that require manual selection of molecular descriptors, GNNs can automatically learn relevant structural features directly from the molecule's graph representation, where atoms are nodes and bonds are edges. mdpi.comarxiv.org This end-to-end learning process often leads to more accurate and generalizable models. digitellinc.com

GNN-based QSPR models have been developed to predict key surfactant properties like CMC, surface tension (γcmc), and maximal packing density (Γmax) for a wide range of surfactant types, including anionic, cationic, zwitterionic, and nonionic. mdpi.comvt.edu These models have demonstrated high accuracy, with reported R² values often exceeding 0.87 in test sets. mdpi.comvt.edu The ability of GNNs to handle diverse chemical structures makes them particularly powerful for exploring the vast chemical space of potential surfactant molecules. mdpi.comarxiv.org This technology can significantly accelerate the rational design of new surfactants with tailored properties for specific applications. mdpi.com

Molecular Simulation Techniques for Macroscopic Phenomena Prediction

While quantum chemistry focuses on individual molecules, molecular simulation techniques are used to study the collective behavior of thousands or millions of molecules. These methods bridge the gap between the molecular scale and the macroscopic phenomena observed in experiments, such as the formation of micelles or the behavior of surfactants at interfaces.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By calculating the forces between particles and integrating Newton's equations of motion, MD simulations can track the trajectory of every particle in a system, revealing how they interact, aggregate, and self-assemble. nih.govfrontiersin.org This technique has become an indispensable tool for studying the mechanisms of surfactant behavior that are often inaccessible to direct experimental observation. frontiersin.org

MD simulations have been used to investigate the self-assembly of anionic surfactants like sodium dodecylsulfate (SDS) and sodium dodecylbenzenesulphonate (SDBS). frontiersin.orgnih.gov These simulations show how, above a certain concentration, individual surfactant monomers in a solution spontaneously aggregate to form structures like micelles and vesicles. nih.govmdpi.com The driving forces behind this assembly are the hydrophobic interactions between the alkyl tails and the electrostatic interactions between the polar head groups and surrounding water molecules and counterions. mdpi.com Studies on SDS have revealed that aggregates can form stable bilayer structures, with salt bridges between the sulfonate head groups and sodium ions contributing to this stability. nih.gov

The primary function of surfactants is to act at interfaces. MD simulations provide detailed molecular-level views of how this compound behaves at these critical boundaries.

At the Oil/Water Interface: MD simulations of SDBS at an oil/water interface show that the surfactant molecules orient themselves with their hydrophobic dodecylbenzene (B1670861) tails penetrating the oil phase and their hydrophilic sulfonate head groups remaining in the water phase. frontiersin.org This arrangement disrupts the cohesive forces within the water and oil, leading to a reduction in interfacial tension. Simulations have also explored how the specific structure of SDBS isomers (e.g., the degree of branching in the alkyl chain) affects their packing and orientation at the interface, which in turn influences their efficiency as emulsifiers. frontiersin.org

At the Solid/Liquid Interface: The interaction of SDBS with solid surfaces is crucial for applications like detergency and mineral flotation. MD simulations have been used to study the adsorption of SDBS onto mineral surfaces such as calcium carbonate and montmorillonite (B579905). frontiersin.org These simulations reveal that SDBS molecules can adsorb onto these surfaces from an aqueous solution, forming aggregates. frontiersin.org The strength and nature of this adsorption are influenced by factors like the degree of branching and steric hindrance of the surfactant molecule. frontiersin.org For instance, simulations on a calcium carbonate surface indicated that both the lipophilic and hydrophilic groups of the emulsifier contribute to its diffusion and adsorption behavior. frontiersin.org

Table 3: Summary of Molecular Dynamics (MD) Simulation Studies on Anionic Surfactants

| Surfactant | System Studied | Key Findings |

| Sodium Dodecylbenzene Sulphonate (SDBS) and its isomers | Oil/Water Interface | Surfactants adsorb at the interface, and the specific isomer structure affects interfacial activity and packing. frontiersin.org |

| Sodium Dodecylbenzene Sulphonate (SDBS) and its isomers | Calcium Carbonate/Water Interface | SDBS adsorbs onto the surface, with adsorption performance related to the molecule's degree of branching and steric hindrance. frontiersin.org |

| Sodium Dodecylsulfate (SDS) | Self-assembly in bulk water | SDS can form stable bilayer and vesicle structures, stabilized by salt bridges and water bridges between head groups and counterions. nih.gov |

| Sodium Oleate (NaOL) / Dodecylamine (B51217) (DDA) | Self-assembly in bulk water | Electrostatic interactions are the main contributors to aggregation in mixed surfactant systems. mdpi.com |

This table summarizes findings from various MD simulation studies, detailing the specific surfactant and system investigated, and the principal molecular-level insights obtained.

Molecular Dynamics (MD) Simulations of Interfacial and Self-Assembly Processes

Analysis of Density Profiles, Radial Distribution Functions, and Interfacial Film Thickness

Molecular dynamics (MD) simulations are instrumental in characterizing the structure and properties of the interfacial films formed by sodium didodecylbenzenesulfonate. By analyzing density profiles, radial distribution functions (RDFs), and film thickness, researchers can construct a detailed molecular picture of the surfactant's behavior at interfaces such as oil-water, gas-liquid, and solid-liquid boundaries.

One MD study investigated the impact of SDBS concentration on the stability of a crude oil-mineral water interfacial film. acs.org The simulations revealed that as the SDBS concentration was increased from 0.15 to 0.70 mol/L, the thickness of the total oil-water interfacial film grew significantly. acs.org In a system containing mineral water, the film thickness increased from 1.433 nm to 2.125 nm. acs.org A similar trend was observed in a pure water system, where the thickness increased from 1.272 nm to 2.398 nm. acs.org This demonstrates that a higher concentration of SDBS leads to a more substantial interfacial film, a finding consistent with experimental measurements of interfacial tension. acs.org The study also found that SDBS molecules form a monolayer film where the molecular chains become less bent and more ordered as the surface concentration increases. acs.org

Radial distribution functions provide quantitative insight into the spatial arrangement of molecules. An MD simulation of an SDBS system showed a distinct characteristic peak in the RDF between the sulfur atom of the surfactant's polar head and the oxygen atom of water molecules, indicating a strong interaction and adsorption. frontiersin.org Similarly, the potential of mean force analysis between the polar head and sodium ions (Na+) showed a significant energy barrier to dissociation, leading to a higher concentration of Na+ ions gathered around the sulfonate group. pku.edu.cn

In foam systems, the orientation of SDBS molecules at the gas-liquid interface is crucial for stability. Simulations have shown that the inclination angle of the SDBS molecular tail chain affects the integrity of the foam's liquid film. mdpi.com A smaller inclination angle, meaning the molecule is more "upright," is less effective at preventing gas molecules from penetrating the interface. mdpi.com The presence of other molecules, like polymers, can alter this inclination, leading to a more entangled and robust protective layer at the interface. mdpi.com

Table 1: Effect of SDBS Concentration on Interfacial Film Thickness acs.org

| System | Initial SDBS Concentration (mol/L) | Final SDBS Concentration (mol/L) | Initial Film Thickness (nm) | Final Film Thickness (nm) |

|---|---|---|---|---|

| Crude Oil/SDBS/Mineral Water | 0.15 | 0.70 | 1.433 | 2.125 |

| Crude Oil/SDBS/Pure Water | 0.15 | 0.70 | 1.272 | 2.398 |

Investigation of Surfactant Adsorption and Aggregation on Solid Surfaces

The interaction of sodium didodecylbenzenesulfonate with solid surfaces is critical for its application in areas such as detergency, mineral flotation, and enhanced oil recovery. Molecular dynamics simulations have been employed to study the adsorption and subsequent aggregation of SDBS on a variety of solid substrates, including silica (B1680970), calcium carbonate, and various minerals.

On Silica and Carbonate Surfaces: MD simulations of SDBS adsorption onto a silica surface from an aqueous solution showed that the surfactant molecules adsorb rapidly. pku.edu.cn The interaction initially involves the hydrophobic alkyl chain and the SiO₂ surface, leading to the formation of a surfactant layer. pku.edu.cn As more surfactant molecules adsorb, they can form a hemi-cylindrical micelle with a hydrophobic core on the silica surface. pku.edu.cn Similarly, simulations on a calcium carbonate surface revealed that SDBS and its isomers can adsorb within a short time frame and progressively form an aggregate structure. frontiersin.org

On Mineral Surfaces: The adsorption of SDBS on mineral surfaces is of particular interest in geology and mining. Studies on montmorillonite minerals showed that both surface adsorption and interlayer adsorption occur. frontiersin.org Scanning electron microscopy (SEM) results indicated that the mineral surface becomes rougher after adsorption, with the adsorption capacity increasing at higher SDBS concentrations. frontiersin.org X-ray diffraction (XRD) analysis further revealed that SDBS molecules can penetrate the interlayer of montmorillonite, displacing water molecules and causing the interlayer spacing to decrease. frontiersin.org

In more complex systems, such as those used for mineral flotation, SDBS can exhibit synergistic effects with other collectors. MD simulations studying a muscovite (B576469) surface found that while the cationic collector dodecylamine hydrochloride (DDAHC) was effective on its own, SDBS could be co-adsorbed with it. nih.gov The combination of DDAHC and SDBS, particularly at a 2:1 molar ratio, resulted in strong adsorption, with the SDBS forming spherical micelles with DDAHC that enhance their collective attachment to the muscovite surface. nih.gov Further investigations have also explored the adsorption of SDBS on quartz surfaces, where it acts to reduce the binding energy between oil molecules and the quartz, facilitating oil displacement. bohrium.com

Table 2: Summary of SDBS Adsorption on Various Solid Surfaces from MD Simulations

| Solid Surface | Key Findings | Reference |

|---|---|---|

| Silica (SiO₂) | Rapid adsorption of molecules, formation of a surfactant layer, and aggregation into hemi-cylindrical micelles at higher coverage. | pku.edu.cn |

| Calcium Carbonate | Surfactant molecules adsorb and form an aggregate structure over time. | frontiersin.org |

| Montmorillonite | Both surface and interlayer adsorption occur; adsorption capacity increases with SDBS concentration, reducing interlayer water. | frontiersin.org |

| Muscovite | Co-adsorption with cationic collectors (DDAHC); formation of mixed spherical micelles on the surface. | nih.gov |

| Quartz | Reduces binding energy between oil and the quartz surface, acting as an oil-displacing agent. | bohrium.com |

Mesoscopic Simulations: Dissipative Particle Dynamics (DPD) for Phase Behavior and Aggregation Dynamics

While all-atom molecular dynamics provides fine-grained detail, the long time and length scales required to study processes like spontaneous micellization and phase transitions often necessitate a more coarse-grained approach. rsc.org Dissipative Particle Dynamics (DPD) is a powerful mesoscopic simulation technique designed for this purpose. rsc.orgacs.org In DPD, groups of atoms are lumped together into "beads" that interact via soft potentials, allowing for significantly longer time steps and the simulation of larger systems than are feasible with traditional MD. acs.orgrsc.org This makes DPD particularly well-suited for investigating the complex fluid behavior of surfactant solutions, including the formation of various aggregate structures and the prediction of lyotropic liquid crystalline phases. rsc.orgacs.orgmdpi.com

The parameters for DPD simulations can be derived from fundamental thermodynamic properties, such as the Flory-Huggins parameter, which describes the interaction between different components in a mixture. acs.orgmdpi.com This connection allows DPD to predict thermodynamic behaviors based on the chemical structures of the components. acs.org The method has been successfully applied to study the phase behavior and aggregation of various anionic surfactants. acs.orgresearchgate.net

Prediction of Anionic Surfactant Phase Diagrams

A key strength of the DPD method is its ability to predict the phase diagrams of surfactants over a wide range of concentrations. rsc.orgresearchgate.net By systematically varying surfactant and water concentrations in simulations, researchers can identify the transition points between different self-assembled structures, such as spherical micelles, worm-like micelles, hexagonal phases, and lamellar phases.

A comprehensive DPD study successfully developed a transferable model for predicting the phase diagrams of anionic surfactants, including various isomers of linear alkylbenzene sulfonates (LAS), for which SDBS is a primary example. rsc.orgrsc.org The simulations for a linear isomer, sodium dodecylbenzene-1-sulfonate, showed a phase progression from a micellar phase to a hexagonal phase at 35–40 wt% surfactant, followed by a transition to a lamellar phase at 55–60 wt% surfactant. rsc.org These predicted transitions correspond well with experimental phase diagrams. rsc.orgresearchgate.net The study also correctly predicted that branched isomers of LAS exhibit markedly different phase behavior, often lacking a hexagonal phase entirely. rsc.org

The accuracy of these predictions is often validated by comparing simulated structural parameters with experimental data. For instance, the lamellar layer spacing calculated from DPD simulations of sodium dodecyl sulfate (B86663) (SDS) showed excellent agreement with experimental values, correctly capturing the decrease in spacing as surfactant concentration increases. rsc.org These DPD-generated phase diagrams serve as invaluable tools for formulating products and understanding how changes in molecular structure affect macroscopic properties. rsc.org

Figure 1: Comparison of Simulated and Experimental Phase Diagrams for Sodium para-dodecylbenzene Sulfonate Isomers researchgate.net(This represents a conceptual data table based on the findings. The original source contains a graphical plot.)

| Surfactant Concentration (wt%) | Experimental Phase (at 80°C) | DPD Simulation Predicted Phase |

| 0-35 | Micellar (L₁) | Micellar |

| 35-55 | Hexagonal (H₁) | Hexagonal |

| 55-75 | Lamellar (Lα) | Lamellar |

| >75 | Crystalline/Mixed Phases | Lamellar/Other |

Note: The table provides a simplified representation of the phase progression for a linear isomer. Experimental phase boundaries can be complex and include mixed-phase regions.

Interfacial Phenomena, Aggregation, and Self Assembly Mechanisms

Adsorption Behavior at Heterogeneous Interfaces

Dynamics of Surfactant Adsorption at Fluid-Fluid Interfaces (e.g., Oil/Water)

The dynamics of this adsorption can be controlled by either diffusion or kinetic processes. uq.edu.au Studies examining the dynamic adsorption of SDBS at the air-water interface have shown that a kinetics-controlled model can better describe the experimental data than a diffusion-controlled one. uq.edu.auresearchgate.net This suggests that there is an energy barrier to adsorption that the surfactant molecules must overcome.

Once at the interface, SDBS molecules form a monolayer, which reduces the interfacial tension (IFT) between the oil and water phases. doi.org The effectiveness of IFT reduction is a key performance indicator for surfactants in applications like enhanced oil recovery. Molecular dynamics simulations have shown that van der Waals interactions between the alkyl chains and the oil phase are crucial for stabilizing this monolayer. doi.org The addition of electrolytes, such as sodium chloride (NaCl) or calcium chloride (CaCl2), can further decrease the dynamic IFT. doi.org This is attributed to the cations reducing the electrostatic repulsion between the anionic head groups of the SDBS molecules, allowing for a more compact arrangement at the interface. doi.org

The structure of the alkyl chain also plays a role. For instance, a more branched alkylbenzene structure in SDBS has been shown to be more effective in reducing IFT compared to a linear one, which is significant for applications like enhanced oil recovery. doi.org The process of surfactant molecules migrating from the oil-water interface to adsorb onto rock surfaces can lead to the formation of hydrophobic monolayers, altering the wettability of the formation. mdpi.com

Interaction Mechanisms at Solid-Liquid Interfaces (e.g., SiO2/Water)

The adsorption of sodium didodecylbenzenesulfonate onto solid surfaces, such as silica (B1680970) (SiO2), is a complex process influenced by factors like surface charge, pH, and the presence of electrolytes. Silica surfaces in aqueous solutions are typically negatively charged. Consequently, the adsorption of anionic surfactants like SDBS is generally low due to electrostatic repulsion. tudelft.nl However, various mechanisms can facilitate its adsorption.

One significant factor is the presence of multivalent cations like calcium (Ca²⁺). These ions can act as a bridge between the negatively charged silica surface and the anionic sulfonate head group of the SDBS molecule, thereby promoting adsorption. tudelft.nl It has been observed that the amount of adsorbed anionic surfactant on silica surfaces can double when sodium ions are replaced by calcium ions. tudelft.nl This is because divalent cations provide stronger charge screening than monovalent cations. tudelft.nl

The pH of the solution also plays a crucial role. At higher pH values, the silica surface becomes more negatively charged, which can further inhibit the adsorption of anionic surfactants. tudelft.nl Conversely, modifications to the silica surface can enhance SDBS adsorption. For instance, functionalizing the surface of mesoporous silica nanoparticles with amine groups creates positively charged pockets that can electrostatically attract and adsorb SDBS. researchgate.net Similarly, mesoporous silica nanofibers modified with quaternary ammonium (B1175870) salts have shown excellent adsorption capacity for SDBS through electrostatic interactions. nih.gov

The interaction is not limited to electrostatic forces. Hydrophobic interactions between the alkyl tail of the SDBS and parts of the surface can also contribute to adsorption, especially in the formation of surfactant aggregates (hemimicelles or admicelles) on the surface.

Influence of Surfactant Concentration on Interfacial Film Formation and Properties

The concentration of sodium didodecylbenzenesulfonate has a profound impact on the formation and properties of interfacial films at both fluid-fluid and solid-liquid interfaces. As the concentration of SDBS in an aqueous solution increases, its molecules begin to populate the interface, leading to a decrease in interfacial tension. mdpi.comnepjol.info This reduction continues until the critical micelle concentration (CMC) is reached. nih.gov Beyond the CMC, the interface is generally considered to be saturated with surfactant molecules, and further additions of SDBS primarily lead to the formation of micelles in the bulk solution. wikipedia.org

At the oil-water interface, increasing the SDBS concentration leads to a more densely packed interfacial film. This increased packing density, often enhanced by the presence of electrolytes, results in a significant reduction in interfacial tension. doi.org The properties of this film, such as its viscoelasticity, are also dependent on the surfactant concentration. Studies on similar systems have shown that the interfacial modulus can first increase and then decrease with rising surfactant concentration. ntnu.noresearchgate.net This behavior is linked to the arrangement and interactions of the surfactant molecules at the interface.

In the context of solid-liquid interfaces, the surfactant concentration dictates the nature of the adsorbed layer. At low concentrations, individual SDBS molecules may adsorb. As the concentration increases towards the CMC, cooperative adsorption can occur, leading to the formation of surface aggregates like hemimicelles (monolayer aggregates) and admicelles (bilayer aggregates). The formation of these structures can significantly alter the surface properties, such as wettability. For instance, the formation of a bilayer structure on an initially hydrophilic surface can render it hydrophobic.

The presence of nanoparticles can also influence the effect of surfactant concentration. In some systems, the addition of nanoparticles can lead to a reduction in the effective surfactant concentration at the interface due to adsorption of the surfactant onto the nanoparticles. mdpi.com This can result in a higher interfacial tension compared to the system without nanoparticles at the same initial surfactant concentration. mdpi.com

Micellization and Supramolecular Architectures

Critical Micelle Concentration (CMC) and Factors Influencing Its Value

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. orientjchem.org Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles. wikipedia.org The CMC of sodium didodecylbenzenesulfonate is influenced by several factors, including temperature, pressure, pH, and the presence of additives like electrolytes and organic molecules. researchgate.net For instance, the CMC of sodium dodecyl sulfate (B86663) (a similar anionic surfactant) in water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org

Factors Influencing the CMC of SDBS:

Electrolytes: The addition of inorganic salts like NaCl, KCl, and CaCl₂ generally decreases the CMC of SDBS. mdpi.comorientjchem.orgias.ac.in The cations from the salt shield the electrostatic repulsion between the anionic sulfonate head groups of the SDBS molecules in a micelle. mdpi.com This reduced repulsion facilitates micellization at a lower surfactant concentration. The effectiveness of the salt in lowering the CMC often follows the Hofmeister series, with divalent cations like Ca²⁺ and Mg²⁺ having a more pronounced effect than monovalent cations like Na⁺ and K⁺. mdpi.comias.ac.in

Temperature: The effect of temperature on the CMC of SDBS is complex. Generally, an increase in temperature can lead to a slight increase in the CMC. researchgate.net This is attributed to the increased thermal energy of the surfactant molecules, which can disrupt the structured water around the hydrophobic tails, making micellization less favorable.

Organic Additives: The presence of organic molecules, such as amino acids, can also affect the CMC. For example, the CMC of SDBS has been found to decrease with an increasing concentration of certain amino acids. researchgate.net

pH: The pH of the solution can influence the CMC, although for strong electrolyte surfactants like SDBS, this effect is generally less pronounced compared to weak acid or base surfactants. researchgate.net

The following table summarizes the CMC of SDBS in the presence of different inorganic salt additives:

| Additive (Concentration) | CMC of SDBS Solution |

| 0.7% NaCl | Lowest |

| 0.5% CaCl₂ | Intermediate |

| 0.5% Na₂SO₄ | Highest |

| This table is based on the trend that the ability of these salts to reduce the CMC is ranked as 0.7% NaCl > 0.5% CaCl₂ > 0.5% Na₂SO₄. mdpi.com |

Micelle Formation and Morphologies (e.g., Spherical, Cylindrical)

Above the critical micelle concentration, sodium didodecylbenzenesulfonate molecules self-assemble into organized aggregates called micelles. In these structures, the hydrophobic dodecylbenzene (B1670861) tails form a core that is shielded from the aqueous environment, while the hydrophilic sulfonate head groups are exposed to the water. nepjol.info The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging with micelles.

The morphology of these micelles is not static and can vary depending on factors such as surfactant concentration, temperature, and ionic strength. orientjchem.org

Spherical Micelles: At concentrations just above the CMC, SDBS typically forms spherical micelles. nih.gov The size of these micelles is determined by the length of the hydrophobic tail and the packing constraints of the head groups.

Cylindrical or Rod-like Micelles: As the surfactant concentration or the ionic strength of the solution increases, a transition from spherical to cylindrical or rod-like micelles can occur. nih.govmdpi.com The addition of salt reduces the electrostatic repulsion between the head groups, allowing for a closer packing that favors a cylindrical geometry. nih.gov This transition leads to an increase in the aggregation number (the number of surfactant molecules per micelle).

The self-assembly of SDBS is not limited to micelle formation in bulk solution. In the presence of other materials, more complex supramolecular architectures can be formed. wikipedia.org For example, on the surface of carbon nanotubes, SDBS has been observed to form structures like rolled-up half-cylinders, which can appear as rings or helices depending on the nanotube's properties. nih.gov These self-assembled structures are crucial for various applications, from detergency to advanced materials development. wikipedia.org

Phase Behavior and Phase Transitions of Anionic Surfactant Solutions (e.g., Micellar, Hexagonal, Lamellar)

Solutions of sodium didodecylbenzenesulphonate (SDBS), a typical anionic surfactant, exhibit a rich phase behavior in water, forming various self-assembled structures known as lyotropic liquid crystalline phases. The type of phase formed is primarily dependent on the surfactant concentration and temperature. At low concentrations, the surfactant exists as individual molecules (monomers). As the concentration increases past the critical micelle concentration (CMC), these monomers aggregate to form spherical micelles, marking the beginning of the micellar phase (L1) . In this phase, the hydrophobic dodecylbenzene tails are sequestered in the core of the micelle, while the hydrophilic sulfonate head groups are exposed to the aqueous environment. These micelles are dynamic structures and are generally spherical in shape at concentrations just above the CMC. whiterose.ac.uk

With a further increase in surfactant concentration, the spherical micelles begin to grow and transform into elongated, cylindrical or rod-like micelles. These cylindrical micelles can then pack into a two-dimensional hexagonal array, leading to the formation of the hexagonal phase (H1) . mdpi.comwikipedia.org This phase is characterized by a high viscosity and optical anisotropy. The transition from the micellar to the hexagonal phase is driven by the need to accommodate more surfactant molecules in a way that minimizes the interfacial energy between the hydrophobic core and water.

At even higher concentrations, the cylindrical micelles can fuse to form extended bilayer sheets, giving rise to the lamellar phase (Lα) . mdpi.comnih.gov In this phase, surfactant bilayers are separated by layers of water. wikipedia.org The lamellar phase is also highly viscous and exhibits birefringence under polarized light. The sequence of phase transitions from micellar to hexagonal to lamellar is a common feature for many anionic surfactants as the concentration is increased. wikipedia.org The presence of electrolytes, such as sodium sulfate (Na2SO4), can significantly influence this phase behavior by screening the electrostatic repulsion between the anionic head groups, thereby promoting the formation of more ordered structures at lower surfactant concentrations. whiterose.ac.ukresearchgate.net

The phase diagram of a surfactant-water system illustrates the regions of stability for these different phases as a function of concentration and temperature. For instance, studies on linear alkylbenzene sulfonate (LAS) systems, a class of surfactants to which SDBS belongs, have detailed these transitions. whiterose.ac.ukresearchgate.net While specific transition concentrations and temperatures can vary based on the precise molecular structure of the alkylbenzene sulfonate, the general progression of phases is a well-established phenomenon.

| Phase | Description | Typical Concentration Range |

| Micellar (L1) | Isotropic solution containing spherical or slightly elongated micelles. | Low to moderate |

| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal lattice. | Intermediate |

| Lamellar (Lα) | Surfactant bilayers separated by water layers. | High |

Synergistic and Antagonistic Interactions in Mixed Surfactant and Multi-Component Systems

Interfacial Properties and Aggregation in Binary and Ternary Surfactant Mixtures

The performance of this compound (SDBS) can be significantly enhanced by mixing it with other types of surfactants, leading to synergistic interactions. This synergy is particularly pronounced in mixtures of anionic and cationic surfactants due to the strong electrostatic attraction between their oppositely charged head groups. uc.ptmdpi.com This attraction reduces the electrostatic repulsion that would normally exist between the head groups of a single ionic surfactant, allowing for a more compact packing of surfactant molecules at interfaces and in micelles. mdpi.com This leads to a significant reduction in the critical micelle concentration (CMC) of the mixture compared to the individual surfactants, indicating that mixed micelle formation is more favorable. uc.ptresearchgate.net

In binary mixtures of SDBS with nonionic surfactants, such as polyethoxylated fatty alcohols, synergistic effects are also observed. nih.gov These interactions are driven by a reduction in the electrostatic repulsion between the anionic head groups of SDBS due to the presence of the nonionic surfactant, as well as favorable interactions between the different hydrophobic chains. The result is a lower CMC and improved surface activity. However, under certain mixing ratios, antagonistic interactions can occur where the CMC of the mixture is higher than the ideal value. nih.gov

Ternary surfactant systems, which might include an anionic, a cationic, and a nonionic surfactant, or other combinations, can exhibit even more complex and tunable behaviors. nih.gov The interactions in these systems are governed by a balance of electrostatic forces, steric effects, and hydrophobic interactions. Theoretical models, such as the regular solution theory, are often used to quantify the degree of synergism or antagonism through an interaction parameter (β). A negative β value indicates synergistic interactions, while a positive value suggests antagonism. nih.gov

The synergistic interactions in mixed surfactant systems have practical implications in various applications, such as enhanced oil recovery, where the goal is to lower the interfacial tension between oil and water as much as possible. researchgate.netcup.edu.cn

| Surfactant Mixture | Type of Interaction | Key Findings |

| SDBS (Anionic) + Cationic Surfactant | Synergistic | Strong electrostatic attraction leads to a significant decrease in CMC and enhanced interfacial adsorption. ysu.amuoregon.edu |

| SDBS (Anionic) + Nonionic Surfactant | Synergistic/Antagonistic | Generally synergistic, resulting in lower CMC, but can be antagonistic at certain molar ratios. nih.gov |

| SDBS (Anionic) + Anionic Surfactant (e.g., Alpha Olefin Sulfonate) | Synergistic | Minima in surface tension and CMC at specific mixing ratios, indicating favorable interactions. researchgate.net |

Interactions of this compound with Nanoparticles and Colloidal Dispersions

This compound plays a crucial role in the stabilization and modification of nanoparticle and colloidal dispersions. The surfactant molecules can adsorb onto the surface of nanoparticles, altering their surface properties and influencing their stability in a liquid medium. The primary mechanism of interaction is often electrostatic attraction between the negatively charged sulfonate head group of SDBS and a positively charged nanoparticle surface, or hydrophobic interactions between the surfactant tail and a hydrophobic surface.

For instance, in the case of silica (SiO2) nanoparticles, which typically have a negatively charged surface at neutral pH, the adsorption of an anionic surfactant like SDBS might be less favorable due to electrostatic repulsion. However, the presence of cations can mediate this interaction, or the surfactant can adsorb through other mechanisms. The adsorption of surfactants onto silica nanoparticles can lead to the formation of surface aggregates, such as admicelles or hemimicelles, which can change the surface from hydrophilic to hydrophobic. rsc.orgnih.gov

With positively charged nanoparticles, such as titanium dioxide (TiO2) under acidic conditions, the adsorption of SDBS is driven by strong electrostatic attraction. unige.ch This adsorption can lead to charge neutralization and subsequent aggregation of the nanoparticles. However, at higher surfactant concentrations, a second layer of surfactant can adsorb with the hydrophobic tails facing inwards, leading to charge reversal and restabilization of the dispersion. The stability of TiO2 nanoparticle dispersions is therefore highly dependent on both the pH of the system and the concentration of the surfactant. unige.chresearchgate.net

The ability of SDBS to stabilize dispersions is critical in many industrial applications. For example, it is used as a dispersant for carbon nanotubes, preventing their aggregation in aqueous solutions and allowing for the formation of stable colloidal dispersions. mdpi.com

| Nanoparticle/Colloidal System | Interaction with SDBS | Outcome |

| Silica (SiO2) Nanoparticles | Adsorption can be influenced by surface charge and presence of cations. | Formation of surface aggregates, modification of surface hydrophobicity. rsc.orgnih.gov |

| Titanium Dioxide (TiO2) Nanoparticles | Electrostatic attraction under acidic conditions. | Stabilization or destabilization of the dispersion depending on surfactant concentration. unige.chnih.gov |

| Carbon Nanotubes (CNTs) | Adsorption onto the hydrophobic surface of CNTs. | Prevention of aggregation and formation of stable aqueous dispersions. mdpi.com |

| Activated Carbon | Adsorption driven by hydrophobic interactions. | Synergistic adsorption in mixtures with cationic surfactants. ysu.am |

Structure-Property-Performance Correlations in Engineered Particulate-Surfactant Systems

In ore flotation , surfactants are used as collectors or frothers to selectively separate valuable minerals from gangue. The effectiveness of SDBS in this role depends on its ability to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and be floated to the surface. The structure of the surfactant, including the length and branching of the alkyl chain, influences its adsorption characteristics and, consequently, the flotation efficiency. For example, in the flotation of some sulfide (B99878) ores, the choice of collector and its dosage is critical for achieving good selectivity. dbc.wroc.pljournalssystem.com

In the preparation of coal-water slurries (CWS) , surfactants are used as dispersants to create a stable, high-concentration slurry with low viscosity that can be easily transported and combusted. Anionic surfactants like sodium lignosulfonate and naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates, which share structural similarities with SDBS, are commonly used. nih.govresearchgate.net The adsorption of these surfactants onto the coal surface creates a hydration layer and introduces electrostatic repulsion between the particles, preventing aggregation and reducing the viscosity of the slurry. nih.gov The molecular structure of the surfactant, particularly its hydrophobic part, determines its adsorption affinity for the coal surface, while the hydrophilic sulfonate group ensures dispersibility in water. The correlation between the surfactant's structure, its adsorption behavior, and the resulting rheological properties of the CWS is crucial for designing effective dispersants. nih.govosti.gov

The overarching goal in these engineered systems is to establish clear structure-property-performance correlations . This involves understanding how the molecular architecture of the surfactant dictates its interfacial and aggregation behavior, which in turn governs the macroscopic properties and ultimate performance of the particulate system. researchgate.netmdpi.com

| Engineered Particulate System | Role of Surfactant (e.g., SDBS-like structures) | Structure-Property-Performance Correlation |

| Ore Flotation | Collector/Frother | The molecular structure of the surfactant determines its selective adsorption onto mineral surfaces, which controls the hydrophobicity and, therefore, the flotation recovery and grade of the concentrate. ceon.rsmdpi.com |

| Coal-Water Slurry (CWS) | Dispersant | The surfactant's hydrophobic structure influences its adsorption on coal particles, while the hydrophilic group promotes dispersion. This structure-adsorption relationship dictates the slurry's stability and viscosity. nih.govresearchgate.net |

Advanced Applications in Materials Science and Engineering

Role in Engineered Particulate and Colloidal Systems

The ability of sodium didodecylbenzenesulphonate to adsorb onto surfaces and alter their properties makes it a valuable tool in the manipulation of particulate and colloidal systems. This is particularly evident in the dispersion and stabilization of solid suspensions, advanced mineral separation processes, and in improving the efficiency of filtration and dewatering of fine particles.

This compound is utilized to enhance the dispersion and stability of various solid suspensions, including both hard inorganic particles and softer organic materials. Its effectiveness is rooted in its ability to adsorb onto the surface of particles, imparting a negative charge and creating electrostatic repulsion between them. This repulsion counteracts the van der Waals forces that lead to agglomeration, thus promoting a stable, dispersed state.